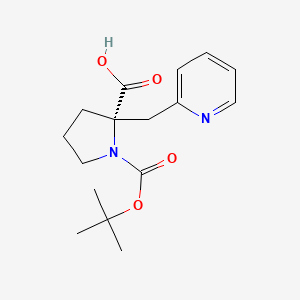

Boc-(S)-alpha-(2-pyridinylmethyl)-proline

Description

Overview of Proline and its Derivatives as Chiral Scaffolds in Asymmetric Synthesis

Proline, a unique secondary amino acid with a rigid pyrrolidine (B122466) ring, has long been recognized as a powerful chiral scaffold in asymmetric synthesis. researchgate.net Its constrained conformation allows for the effective transfer of chirality during chemical reactions, making it a cornerstone of organocatalysis. unibo.it The development of proline derivatives has further expanded the scope of its applications, enabling chemists to achieve high levels of stereocontrol in a variety of transformations. nih.gov The stereoselective alkylation of proline enolates is a key strategy for creating α-substituted proline derivatives with a high degree of stereochemical control. nih.gov

Strategic Importance of N-Protected Amino Acids in Stereoselective Transformations

The protection of the nitrogen atom in amino acids is a fundamental strategy in peptide synthesis and other stereoselective transformations. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under many reaction conditions and its facile removal under acidic conditions. This protection prevents unwanted side reactions at the nitrogen atom and allows for the selective manipulation of other functional groups within the molecule. In the context of α-alkylation of proline, the N-Boc group plays a crucial role in influencing the diastereoselectivity of the reaction. nih.gov

The Role of Pyridinylmethyl Moieties in Ligand Design and Coordination Chemistry

The pyridine (B92270) ring is a common motif in ligand design due to the ability of its nitrogen atom to coordinate with a wide range of metal ions. The incorporation of a pyridinylmethyl moiety into an organic molecule introduces a potential binding site for metals, opening up possibilities for the creation of novel catalysts and functional materials. researchgate.netmdpi.com The coordination chemistry of ligands containing pyridinyl groups is a rich and diverse field, with applications in catalysis, materials science, and bioinorganic chemistry. researchgate.netmdpi.com Amino acids and their derivatives containing pyridyl groups can act as versatile ligands, forming stable complexes with various transition metals. wikipedia.org

Academic Research Landscape for Boc-(S)-alpha-(2-pyridinylmethyl)-proline

While the individual components of this compound are well-established in organic chemistry, the academic research landscape for this specific compound is still developing. Much of the current understanding is extrapolated from studies on analogous α-substituted proline derivatives. The diastereoselective synthesis of such compounds is a topic of ongoing research, with a focus on controlling the stereochemistry at the newly formed quaternary carbon center. mdpi.com The primary synthetic route to α-alkylated prolines involves the alkylation of N-protected proline enolates. nih.gov The choice of protecting group, solvent, and electrophile can significantly impact the stereochemical outcome of this reaction.

The potential applications of this compound are inferred from the known functions of its constituent parts. The proline scaffold suggests its use as a chiral building block or organocatalyst. researchgate.netunibo.it The pyridinylmethyl group points towards its potential as a ligand in coordination chemistry and catalysis. researchgate.netmdpi.com Further research is needed to fully elucidate the specific properties and applications of this promising molecule.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c1-15(2,3)22-14(21)18-10-6-8-16(18,13(19)20)11-12-7-4-5-9-17-12/h4-5,7,9H,6,8,10-11H2,1-3H3,(H,19,20)/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKWNICGDIAROK-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Investigations of Boc S Alpha 2 Pyridinylmethyl Proline

Conformational Analysis of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring of proline typically adopts two predominant, low-energy envelope conformations, known as Cγ-exo and Cγ-endo. acs.org In these conformations, the Cγ carbon (the fourth carbon atom from the carboxyl group) is puckered out of the plane formed by the other four ring atoms. The nomenclature describes the direction of this pucker relative to the Cα-carboxyl group:

Cγ-endo: The Cγ atom is displaced on the same side as the carboxyl group. This is often referred to as the "down" pucker.

Cγ-exo: The Cγ atom is displaced on the opposite side of the carboxyl group. This is also known as the "up" pucker.

These two puckering modes are in rapid equilibrium, with an energy barrier for interconversion of approximately 2–5 kcal/mol, allowing for transitions on a picosecond timescale at room temperature. nih.gov The Cγ-endo pucker is generally associated with more extended peptide backbone conformations, while the Cγ-exo pucker is linked to more compact structures, such as the polyproline II (PPII) helix. nih.gov Furthermore, the Cγ-exo pucker is known to stabilize the trans conformation of the preceding amide bond, whereas the Cγ-endo pucker is strongly favored in conjunction with a cis amide bond. researchgate.net

The relative stability of these puckered states can be influenced by various factors, including substitution on the ring, the nature of the N-acyl group, and the solvent environment. nih.govrsc.org For unsubstituted proline, the endo puckering mode is often slightly favored over the exo mode. acs.org

While extensive research has focused on the effects of substituents at the C4 (Cγ) position of the proline ring, less data is available for alpha-substituted derivatives like Boc-(S)-alpha-(2-pyridinylmethyl)-proline. However, based on studies of other α-substituted prolines, such as α-methylproline and α-phenylproline, several key influences can be inferred. researchgate.net

The introduction of a sterically demanding substituent at the Cα position is expected to have a profound impact on the conformational landscape of the pyrrolidine ring and the adjacent amide bonds.

Steric Effects: The primary influence of a bulky α-substituent is steric hindrance. The 2-pyridinylmethyl group is significantly larger than the native α-hydrogen. This increased steric bulk is likely to restrict the conformational freedom of the pyrrolidine ring. DFT calculations on α-methyl and α-phenylproline have shown that while the lowest energy minimum might be similar to unsubstituted proline, the presence of the α-substituent significantly destabilizes other conformations, particularly those involving cis amide bonds. researchgate.net The steric clash between the α-substituent and the preceding residue in a peptide chain strongly disfavors the cis isomer. nih.gov

Electronic and Intramolecular Interactions: The 2-pyridinylmethyl group introduces a heteroaromatic pyridine (B92270) ring, which can participate in various non-covalent interactions. Potential interactions include:

Intramolecular Hydrogen Bonding: The nitrogen atom of the pyridine ring could act as a hydrogen bond acceptor for nearby protons.

Aromatic-Prolyl Interactions: The pyridine ring could engage in stabilizing interactions with the proline ring itself or with other parts of the molecule.

Chelation: The pyridine nitrogen and the proline carboxylate or amide nitrogen could potentially chelate a metal ion, further constraining the conformation.

Stereochemical Purity and Enantiomeric Excess Determination Methods for Chiral Amino Acid Derivatives

Ensuring the stereochemical purity of chiral building blocks like this compound is critical in peptide synthesis and pharmaceutical development. The presence of the undesired enantiomer can lead to diastereomeric impurities in the final peptide, which may have different biological activities and be difficult to separate. Several analytical techniques are employed to determine the enantiomeric excess (e.e.).

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is one of the most common and reliable methods. rsc.org This technique involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Direct Separation: The N-protected amino acid can be directly separated on a suitable CSP. Polysaccharide-based (e.g., CHIRALPAK®) and macrocyclic glycopeptide-based (e.g., CHIROBIOTIC™) columns are widely used for the separation of Boc- and Fmoc-protected amino acids. acs.orgrsc.org

Indirect Separation: The amino acid enantiomers can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.

Gas Chromatography (GC): This method requires the derivatization of the amino acid to make it volatile. The resulting derivatives are then separated on a column with a chiral stationary phase. beilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine enantiomeric purity, typically by one of two approaches:

Chiral Solvating Agents (CSAs) or Chiral Shift Reagents (CSRs): In the presence of a CSA or CSR, the enantiomers form transient diastereomeric complexes that have slightly different chemical shifts, allowing for their distinct signals to be resolved and integrated. nih.gov

Chiral Derivatizing Agents (CDAs): The analyte is reacted with a chiral agent to form stable diastereomers. The NMR spectra of the diastereomers will show separate signals for specific nuclei (e.g., ¹H, ¹³C, ¹⁹F), and the ratio of their integrals corresponds to the enantiomeric ratio. researchgate.net

The table below summarizes these common methods.

| Method | Principle | Advantages | Considerations |

| Chiral HPLC (Direct) | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times. acs.orgrsc.org | High accuracy, direct analysis without derivatization. | Requires specialized and often expensive chiral columns. |

| Chiral GC | Separation of volatile, derivatized enantiomers on a chiral stationary phase. beilstein-journals.org | High resolution and sensitivity. | Requires derivatization, not suitable for non-volatile or thermally labile compounds. |

| NMR with Chiral Shift/Solvating Reagents | Formation of transient diastereomeric complexes in solution, causing chemical shift non-equivalence for the enantiomers. nih.gov | Rapid analysis, no covalent modification needed. | May require specialized reagents, potential for signal overlap. |

| NMR with Chiral Derivatizing Agents | Covalent reaction with a chiral agent to form stable diastereomers with distinct NMR signals. researchgate.net | Can provide large, clear separation of signals. | Derivatization reaction must go to completion without racemization. |

Rotational Isomerism around Amide Bonds in Proline-Containing Structures

The tertiary amide bond formed by the proline nitrogen atom exhibits a unique propensity for cis/trans isomerization, a phenomenon that has profound implications for the structure and function of peptides and proteins.

Unlike typical peptide bonds where the trans conformation is overwhelmingly favored (by ~1000:1), the X-Pro (where X is any amino acid residue) amide bond has a much smaller energy difference between the cis and trans isomers. This results in a significant population of the cis isomer, often ranging from 10-40% in aqueous solution.

The interconversion between the cis and trans rotamers is slow on the NMR timescale, with a high activation barrier of approximately 13-20 kcal/mol. nih.gov This slow exchange means that in solution, both isomers can often be observed as distinct sets of signals in NMR spectra. nih.gov The cis conformation forces a sharp turn in the peptide backbone, often found in β-turns, while the trans conformation is compatible with more extended structures like the polyproline II helix. The isomerization process is often a rate-limiting step in protein folding. researchgate.net

The equilibrium between the cis and trans isomers of a Boc-Proline moiety is influenced by several factors, including the nature of the protecting group itself, the solvent, and adjacent residues.

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a carbamate (B1207046), which differs electronically from a standard amide bond. The presence of the ester oxygen atom in the carbamate can interact with the carbonyl group, which may lower the rotational barrier compared to a typical peptide bond. researchgate.net NMR studies of Boc-protected prolines often show distinct signals for both cis and trans rotamers, indicating that the Boc group does not eliminate the presence of the cis isomer. nih.gov The bulky tert-butyl group also introduces significant steric hindrance, which can influence the conformational preferences of the adjacent proline ring and the cis/trans ratio.

Solvent Polarity: The solvent environment plays a crucial role in modulating the cis/trans equilibrium. Studies on Boc-protected dipeptides have shown that the population of the trans isomer can increase in more non-polar solvents like chloroform. nih.gov This effect is often attributed to the stabilization of the trans form by intramolecular hydrogen bonds that are more favorable in less competitive solvent environments. Conversely, polar, protic solvents can stabilize conformations that favor the cis state by solvating the peptide backbone. rsc.org

Adjacent Residues and Intramolecular Interactions: The nature of the amino acid preceding the proline residue (the 'X' in X-Pro) has a strong influence. Aromatic residues, for example, can engage in stabilizing interactions with the proline ring, shifting the equilibrium. For Boc-protected peptides, intramolecular hydrogen bonds can form that selectively stabilize one isomer. For instance, in some Boc-Phe-Pro sequences, a hydrogen bond similar to that in a type VIa β-turn has been found to stabilize the cis form. nih.gov

The table below summarizes the key factors influencing the cis/trans equilibrium.

| Factor | Influence on Cis/Trans Equilibrium |

| N-Terminal Protecting Group (Boc) | The bulky carbamate group influences steric and electronic properties. The rotational barrier of the carbamate bond itself may be lower than a peptide bond. researchgate.net |

| Solvent Polarity | Non-polar solvents may favor the trans isomer by allowing for stabilizing intramolecular hydrogen bonds. Polar solvents can shift the equilibrium. nih.gov |

| Adjacent Amino Acid Residues | Steric bulk and the potential for electronic interactions (e.g., aromatic stacking) from the preceding residue can significantly alter the cis/trans ratio. nih.gov |

| Proline Ring Puckering | The cis amide bond is strongly correlated with a Cγ-endo ring pucker, while the trans amide bond is more flexible but compatible with Cγ-exo puckering. researchgate.net |

Chiroptical Properties and Their Relation to Stereochemistry

A thorough review of scientific literature and chemical databases reveals a notable absence of published research specifically detailing the chiroptical properties of this compound. Chiroptical properties, such as specific optical rotation ([α]) and circular dichroism (CD), are crucial for characterizing the three-dimensional structure of chiral molecules. These experimental techniques provide valuable insights into the absolute configuration and conformational preferences of a compound.

For a molecule with a defined stereocenter, such as the (S)-configuration at the α-carbon of the proline ring in this compound, a specific optical rotation value would be expected. This value, measured using polarimetry, indicates the extent to which the molecule rotates plane-polarized light. Similarly, its circular dichroism spectrum would display characteristic absorption bands for left and right circularly polarized light, offering detailed information about the electronic transitions within the chiral structure.

Despite the confirmation of the existence and commercial availability of this compound, with a registered CAS Number of 1217765-55-3, experimental data on its specific rotation and circular dichroism spectra are not available in the public domain based on the conducted searches. While chiroptical data for structurally analogous compounds—where the pyridinylmethyl group is replaced by other aromatic or heteroaromatic moieties—have been reported, such information is not directly applicable to the target compound due to the strict focus of this article.

The relationship between the chiroptical properties and the stereochemistry of this specific compound remains an area for future investigation. Experimental determination of its optical rotation and CD spectrum would be necessary to provide a complete stereochemical profile and to serve as a reference for synthetic and analytical purposes.

Applications of Boc S Alpha 2 Pyridinylmethyl Proline in Advanced Organic Synthesis

As a Chiral Building Block for Complex Molecular Architectures

The inherent stereochemistry and rigid framework of proline and its derivatives have established them as premier chiral building blocks in synthetic chemistry. researchgate.netnih.gov Boc-(S)-alpha-(2-pyridinylmethyl)-proline builds upon this foundation, offering a unique combination of steric hindrance and functional handles that chemists can exploit to control molecular shape and reactivity. The quaternary carbon atom at the α-position introduces a significant conformational constraint, which is a desirable feature in the design of structurally defined molecules. nih.gov

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov The incorporation of non-natural amino acids with restricted conformations is a key strategy in peptidomimetic design. The rigid pyrrolidine (B122466) ring of this compound serves to lock the peptide backbone into a specific orientation, a crucial factor for mimicking secondary structures like β-turns. nih.gov

The presence of the α-(2-pyridinylmethyl) substituent creates a sterically demanding quaternary center, further limiting the conformational freedom of the resulting peptide chain. This high degree of conformational constraint is instrumental in designing peptides with well-defined three-dimensional structures, which can lead to higher binding affinity and selectivity for biological targets. While direct N-alkylation of peptides is a known strategy to introduce conformational effects, incorporating a pre-constrained building block like this proline derivative offers a more precise method for structural control. nih.gov

Research into related constrained proline analogues has shown that such modifications can significantly influence the biological activity of peptide ligands. The strategic placement of these building blocks can modulate physicochemical and pharmacokinetic properties, making them valuable tools in drug discovery.

The pyrrolidine scaffold is a common motif in a vast number of biologically active natural products and pharmaceutical agents. unibo.it Consequently, synthetic methods for creating functionalized pyrrolidine derivatives are of great interest. nih.gov this compound is an excellent starting material for the synthesis of more complex nitrogen-containing heterocycles. rsc.orgmdpi.com

The carboxylic acid and the pyridine (B92270) ring within the molecule represent two distinct points for chemical modification. For instance, the carboxylic acid can be reduced and cyclized, or used as a handle for annulation reactions to build fused ring systems. The pyridine ring can be functionalized or used to direct reactions on the pyrrolidine core. A key synthetic application involves the transformation of the proline framework into novel bicyclic or spirocyclic structures, which are valuable scaffolds in medicinal chemistry. The synthesis of fused heteroarylprolines from functionalized proline precursors demonstrates the utility of such building blocks in creating diverse molecular libraries for biological screening.

Design and Implementation as a Chiral Ligand or Organocatalyst

Proline and its derivatives are among the most successful and widely used organocatalysts, capable of promoting a variety of asymmetric transformations with high enantioselectivity. researchgate.netunibo.it The unique structure of this compound, featuring both a secondary amine (after deprotection) and a nitrogen atom within the pyridine ring, makes its derivatives ideal candidates for development as bidentate chiral ligands for metal catalysis or as bifunctional organocatalysts.

The combination of a chiral backbone with one or more coordinating heteroatoms is the hallmark of an effective chiral ligand for asymmetric metal catalysis. uwindsor.ca Derivatives of this compound, where the carboxylic acid is modified (e.g., converted to an amide or alcohol) and the Boc group is removed, can act as powerful P,N or N,N-type ligands.

The pyridine ring is a classic and robust coordinating group in transition metal chemistry. researchgate.netrsc.org The nitrogen atom of the pyridine moiety in this proline derivative can form stable coordinate bonds with a wide range of transition metals, including palladium, rhodium, iridium, copper, and nickel. In a ligand context, the pyridine nitrogen, in conjunction with another donor atom from the proline scaffold (such as the pyrrolidine nitrogen or a modified carboxyl group), can form a stable five- or six-membered chelate ring with a metal center. This chelation creates a well-defined and rigid chiral environment around the metal, which is essential for inducing high enantioselectivity in catalytic reactions. The stereogenic quaternary center further enhances the steric bulk and refines the shape of the chiral pocket around the coordinated metal.

Ligands derived from proline have shown exceptional performance in a variety of enantioselective transformations. The structural features of this compound make its derivatives particularly promising for several key reaction classes.

Asymmetric Allylic Substitution (AAS): Metal-catalyzed AAS is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. nih.govuwindsor.ca Chiral ligands are crucial for controlling the enantioselectivity of these reactions. Proline-based P,N ligands have been successfully used in palladium-catalyzed AAS, achieving excellent yields and high enantiomeric excess (ee). nih.gov A ligand derived from this compound could coordinate to a palladium center, creating a chiral environment that directs the incoming nucleophile to one of the two enantiotopic faces of the π-allyl intermediate.

| Reaction Type | Catalyst System | Substrate Example | Nucleophile | Achieved Enantioselectivity (ee) |

| Pd-catalyzed AAS | Pd / Proline-derived P,N Ligand | Cyclopentenyl acetate | Dimethylmalonate | Up to 96% |

| Pd-catalyzed Heck | Pd / Proline-derived P,N Ligand | Dihydrofuran | Phenyl triflate | Up to 86% |

This table presents data for related proline-based ligands to illustrate the potential of the title compound in similar transformations. nih.gov

C-H Functionalization: Direct C-H functionalization is a highly efficient strategy in organic synthesis that avoids the need for pre-functionalized substrates. rsc.org The pyridine ring can act as an effective directing group, positioning a metal catalyst in proximity to specific C-H bonds. acs.org In a ligand based on this proline derivative, the pyridine moiety could direct a palladium or rhodium catalyst to functionalize the C-H bonds of the pyrrolidine ring, for instance at the C-3 or C-4 position, with high regio- and stereoselectivity. This approach would provide a direct route to novel, highly substituted chiral pyrrolidines that are difficult to access through other methods. acs.org The use of N-directing groups, such as a 2-pyridyl group, has been shown to enable catalytic C-H functionalization at the C-2 position of pyrrolidines. acs.org

Enantioselective Reductions: Chiral ligands are also central to the asymmetric reduction of prochiral ketones and imines. While this specific proline derivative is not a classic catalyst for reductions, its bidentate nature could be adapted for use in transfer hydrogenation or hydrosilylation reactions, where it would control the stereochemical outcome of hydride delivery from the metal center to the substrate.

Research on "this compound" in Advanced Organic Synthesis Reveals Limited Specific Applications

Extensive investigation into the applications of the chemical compound this compound in advanced organic synthesis, particularly within the realm of organocatalytic reactions, has revealed a notable scarcity of specific research findings and detailed mechanistic studies. While proline and its derivatives are cornerstones of modern organocatalysis, information exclusively detailing the catalytic behavior of this specific pyridinylmethyl-substituted proline is limited in publicly accessible scientific literature.

Organocatalysis, a field that utilizes small organic molecules to accelerate chemical reactions, frequently employs proline-based catalysts due to their efficiency and stereoselectivity. These catalysts typically operate through two primary activation modes: enamine and iminium catalysis. Enamine catalysis involves the formation of a nucleophilic enamine intermediate from a ketone or aldehyde substrate, which then reacts with an electrophile. This pathway is central to classic reactions such as Aldol (B89426), Mannich, and Michael additions. In contrast, iminium catalysis involves the formation of an electrophilic iminium ion from an α,β-unsaturated carbonyl compound, rendering it more susceptible to nucleophilic attack.

However, for this compound, such specific data appears to be absent from prominent research databases and publications. Consequently, a detailed discussion of its specific applications in enamine and iminium catalysis, its potential role in cooperative or synergistic catalytic systems, and the elucidation of its catalytic mechanisms remains speculative. The unique structural feature of this compound, the α-(2-pyridinylmethyl) substituent, could theoretically influence its catalytic activity and selectivity through steric effects or by acting as a Lewis basic site, potentially engaging in cooperative catalysis. Yet, without dedicated research, these possibilities remain unconfirmed.

Computational and Theoretical Studies on Boc S Alpha 2 Pyridinylmethyl Proline

Density Functional Theory (DFT) Calculations for Structural Optimization and Energetics

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying organocatalysts. It provides a balance between accuracy and computational cost, making it suitable for analyzing the geometry, stability, and electronic characteristics of proline derivatives. nih.govresearchgate.net Methodologies such as using the B3LYP functional with a 6-31G(d,p) basis set have been shown to yield satisfactory results in predicting the stereoselectivity of reactions catalyzed by proline analogs. nih.govresearchgate.net

For a molecule with multiple rotatable bonds like Boc-(S)-alpha-(2-pyridinylmethyl)-proline, numerous conformations exist. DFT calculations are employed to locate the stable conformers on the potential energy surface and determine their relative energies. The process involves geometry optimization, which finds the minimum-energy structure for each conformer.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound This table is illustrative, based on typical findings for proline derivatives.

| Conformer ID | Pyrrolidine (B122466) Ring Pucker | Boc Group Orientation | Pyridinylmethyl Group Orientation | Relative Energy (kcal/mol) |

| Conf-1 | Endo | Anti | Gauche | 0.00 |

| Conf-2 | Exo | Anti | Anti | 1.5 |

| Conf-3 | Endo | Syn | Gauche | 2.1 |

| Conf-4 | Exo | Syn | Anti | 3.8 |

Electronic Structure Analysis and Reactivity Descriptors

DFT calculations provide detailed information about the electronic structure of a molecule. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy and shape of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net

Reactivity descriptors derived from DFT, such as electrostatic potential maps, atomic charges, and Fukui functions, can pinpoint the most reactive sites within the this compound molecule. For instance, the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group are expected to be regions of high negative electrostatic potential, making them likely sites for interaction with electrophiles or for hydrogen bonding. compchemhighlights.org

Table 2: Calculated Electronic Properties for a Proline Derivative Model This table presents typical values obtained from DFT calculations on related molecules.

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Relates to ionization potential and nucleophilicity |

| LUMO Energy | -1.2 eV | Relates to electron affinity and electrophilicity |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 3.2 D | Measures overall polarity of the molecule |

Molecular Dynamics Simulations for Conformational Sampling and Flexibility

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation at a given temperature. nih.gov

For this compound, MD simulations can:

Sample Conformational Space: MD can explore a wider range of conformations than static DFT calculations, potentially identifying important transient structures.

Analyze Flexibility: By tracking the root-mean-square fluctuations (RMSF) of atomic positions, MD can identify which parts of the molecule are rigid and which are flexible. The pyrrolidine ring is typically rigid, while the Boc and pyridinylmethyl side chains would exhibit greater flexibility. nih.gov

Study Solvent Effects: By including explicit solvent molecules in the simulation, MD can provide a realistic picture of how the solvent influences the catalyst's conformation and dynamics. unimi.it

Modeling of Stereoselective Reaction Pathways and Transition States

A primary application of computational studies for chiral catalysts like this compound is to understand the origin of stereoselectivity in the reactions they catalyze, such as aldol (B89426) or Mannich reactions. nih.govnih.gov This is achieved by modeling the entire reaction pathway for the formation of different stereoisomers.

Using DFT, researchers can locate and characterize the transition state (TS) structures for each possible stereochemical outcome (e.g., R vs. S, or syn vs. anti). The transition state is the highest energy point along the reaction coordinate, and its structure determines the stereochemistry of the product. wikipedia.org According to transition state theory, the difference in the activation energies (the energy difference between the reactants and the transition states) for the competing pathways dictates the ratio of the products. A lower activation energy for one pathway means that the corresponding product will be formed faster and will be the major product.

For proline-catalyzed reactions, the mechanism often involves the formation of an enamine intermediate. nih.govrsc.org Computational models, such as the Houk-List model, have been developed to explain the stereoselectivity based on the geometry of the transition state, which is often stabilized by hydrogen bonding. nih.govnih.gov

Prediction of Chiral Induction Mechanisms and Enantioselectivity

By calculating the activation energies for the different stereoisomeric transition states, computational models can predict the enantiomeric excess (ee) of a reaction. The predicted enantioselectivity is directly related to the difference in the free energies of activation (ΔΔG‡) for the two pathways leading to the major and minor enantiomers.

For a catalyst like this compound, the bulky Boc group and the coordinating pyridinylmethyl group play critical roles in chiral induction. DFT calculations can model how these groups create a specific chiral environment around the active site. They can sterically block one face of the enamine intermediate, forcing the electrophile to approach from the other, less hindered face. researchgate.net Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor or a Lewis base, helping to orient the substrates in the transition state and enhance selectivity. nih.gov

Computational studies have become indispensable for rationalizing the outcomes of known organocatalytic reactions and for the in silico design of new catalysts with improved activity and selectivity. nih.gov

Future Research Directions and Outlook in Proline Derived Compounds

Innovation in Green Synthetic Routes for Boc-(S)-alpha-(2-pyridinylmethyl)-proline

The progression of organic synthesis is increasingly linked to the adoption of green chemistry principles, aiming to reduce environmental impact through safer, more efficient, and sustainable methods. For a specialized compound like this compound, future research is poised to innovate beyond traditional synthetic pathways.

Key areas for innovation include:

Solvent Selection and Solvent-Free Conditions : A primary goal is to replace hazardous volatile organic compounds (VOCs) with environmentally benign alternatives. Research efforts are likely to focus on utilizing bio-based solvents, such as 2-methyltetrahydrofuran (B130290) or ethyl lactate, which have a smaller environmental footprint. mdpi.com Furthermore, exploring solvent-free reaction conditions, potentially using high-speed ball milling or other mechanochemical methods, could drastically reduce waste and energy consumption. researchgate.net

Atom Economy : The synthesis of the core proline scaffold can be optimized for atom economy. While the starting material, L-proline, is a naturally occurring and inexpensive amino acid, the multi-step transformations to introduce the pyridinylmethyl group at the alpha-position can be refined. nih.gov Future research will likely target tandem or one-pot reactions that minimize intermediate isolation steps, thereby reducing solvent use and waste generation. For instance, a visible-light-assisted reaction has been reported for installing N-Boc proline residues on other scaffolds, suggesting a potential green pathway using radical precursors derived from carboxylic acids. researchgate.net

Ecotoxicity Considerations : As part of a green design, the ecotoxicity of the catalysts and reagents used is a critical factor. Studies have shown that aminocatalysts, like proline derivatives, generally exhibit low ecotoxicity compared to other classes of organocatalysts, such as thioureas, making them inherently "greener" choices for industrial applications. chemistryviews.org

A comparative table of potential green synthesis strategies is presented below.

| Strategy | Traditional Approach | Green Innovation | Potential Benefits |

| Solvent | Chlorinated solvents (e.g., DCM) | Bio-based solvents, water, or solvent-free conditions | Reduced toxicity and environmental pollution |

| Catalysis | Homogeneous catalysts | Heterogenized catalysts on solid supports | Easy recovery, reusability, reduced waste |

| Process | Multi-step with intermediate purification | One-pot or tandem reactions | Increased efficiency, reduced energy and solvent use |

| Starting Materials | Petrochemical-based reagents | Use of renewable feedstocks and biocatalysis | Enhanced sustainability |

Expanding the Scope of Catalytic Applications to New Reaction Classes

While proline and its derivatives are well-established catalysts for canonical asymmetric reactions like aldol (B89426), Mannich, and Michael additions, the unique structure of this compound offers opportunities to venture into novel reaction classes. researchgate.netwikipedia.org The presence of the pyridinylmethyl group introduces a Lewis basic nitrogen atom, which can act in concert with the proline's secondary amine and carboxylic acid functionalities.

Future catalytic applications could include:

Cooperative and Bifunctional Catalysis : The pyridine (B92270) nitrogen can act as a hydrogen bond acceptor or a metal-coordinating site. This opens the door for dual catalytic systems where the proline scaffold organizes a metal catalyst and a substrate simultaneously, leading to novel reactivity and enhanced stereocontrol. L-proline itself has been used to catalyze the synthesis of N-pyridyl-tetrahydroisoquinolines, demonstrating the compatibility of the proline framework with pyridine-containing substrates. rsc.org

Photoredox Catalysis : The pyridinyl moiety can potentially engage in photoredox cycles. Combining the chiral environment of the proline scaffold with a photo-active group could enable new enantioselective radical reactions, such as C-H functionalization or decarboxylative couplings under visible light. researchgate.net

Domino and Cascade Reactions : The compound's structure is well-suited for catalyzing complex cascade reactions. For example, it could initiate a Michael addition, with the pyridinyl group then acting as an internal base to facilitate a subsequent cyclization or rearrangement, all within a single, stereocontrolled operation.

Reactions Beyond Enamine/Iminium Activation : Research could explore reactions where the pyridinyl group plays the primary catalytic role. This might include acyl transfer reactions, where it acts as a nucleophilic catalyst, or reactions involving the activation of substrates through hydrogen bonding to the pyridine nitrogen. The synthesis of complex pyrans and thiopyrans has been achieved using L-proline, indicating its utility in forming diverse heterocyclic systems. mdpi.com

Advanced Spectroscopic Characterization (beyond basic identification) of Conformational States and Intermediates

The catalytic efficacy of proline derivatives is intrinsically linked to their three-dimensional structure and conformational dynamics. Advanced spectroscopic techniques are crucial for moving beyond simple structural confirmation to understanding the subtle conformational equilibria that govern stereoselectivity.

For this compound, two key conformational equilibria are of primary interest:

Cis-Trans Isomerism of the Amide Bond : The rotation around the N-Boc bond is slow on the NMR timescale, leading to the presence of two distinct rotamers (cis and trans). researchgate.net

Pyrrolidine (B122466) Ring Pucker : The five-membered ring is not planar and exists in two primary envelope conformations, Cγ-endo and Cγ-exo. nih.govfrontiersin.org

Future research will employ sophisticated methods to probe these states:

Advanced NMR Spectroscopy : Techniques like 2D NOESY and ROESY can elucidate through-space proximities, helping to assign the relative orientations of the Boc, pyridinylmethyl, and carboxyl groups in solution. nih.gov Furthermore, specialized NMR methods can provide insights into the dynamics of the cis-trans isomerization and ring pucker. ugent.be The study of fluorinated proline derivatives has shown that 19F NMR can be a powerful tool for monitoring conformational changes, a strategy that could be adapted by introducing fluorine tags. ossila.com

X-ray Crystallography : Obtaining a single crystal structure would provide definitive information about the solid-state conformation. For example, a crystal structure of a related Boc-hydroxyproline derivative revealed a cis configuration for the Boc-proline bond and an endo ring pucker, conformations that are critical for its biological and catalytic activity. rsc.org

Computational Modeling : Density Functional Theory (DFT) calculations are essential for mapping the potential energy surface of the catalyst. nih.gov These studies can predict the relative stabilities of different conformers and transition states, providing a theoretical framework to rationalize experimentally observed stereoselectivities.

| Spectroscopic Technique | Information Gained | Relevance to Catalysis |

| 2D NMR (NOESY/ROESY) | Spatial proximity of protons, cis/trans isomer ratios | Understanding the catalyst's ground-state conformation in solution |

| Variable Temperature NMR | Thermodynamic parameters (ΔH‡, ΔS‡) of conformational exchange | Quantifying the energy barriers between active and inactive conformer states |

| X-ray Crystallography | Precise bond lengths, bond angles, and solid-state conformation | Definitive structural proof and basis for rational catalyst design |

| Circular Dichroism (CD) | Secondary structure information in solution | Probing catalyst-substrate interactions and changes in conformation during reaction |

Design of Next-Generation Chiral Catalysts and Building Blocks based on the this compound Scaffold

The this compound structure serves as an excellent starting point for the rational design of new, more effective chiral catalysts and ligands. Modifications can be targeted to enhance reactivity, stereoselectivity, and substrate scope.

Future design strategies will likely focus on:

Modification of the Carboxylic Acid : Replacing the carboxylic acid with isosteric groups like a tetrazole or an acylsulfonamide can significantly alter the catalyst's acidity and solubility. This has been shown to improve performance in non-polar solvents and allow for lower catalyst loadings. organic-chemistry.org

Hybrid Ligand Design : The proline scaffold can be combined with other "privileged" chiral backbones, such as BINOL or spirobiindane, to create powerful hybrid ligands. researchgate.netnih.govoup.com In such designs, the pyridinylmethyl group could serve as a tridentate coordination arm (O, N-pyrrolidine, N-pyridine) for metal-catalyzed asymmetric reactions.

Introduction of Steric Bulk : Adding bulky substituents to the pyridine ring or other parts of the scaffold can create more defined chiral pockets, leading to higher enantioselectivity by enhancing steric repulsion in undesired transition states.

Immobilization and Heterogenization : For practical applications, the catalyst can be functionalized with linker groups that allow it to be grafted onto solid supports, such as polymers, or integrated into the structure of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). researchgate.net This facilitates catalyst recycling and integration into continuous flow reactors.

Integration of this compound in Materials Science or Supramolecular Chemistry Research

The well-defined chiral structure of this compound makes it an attractive building block (chiral synthon) for creating advanced functional materials.

Potential applications in this domain include:

Chiral Polymers and Materials : The compound can be used as a chiral initiator or monomer in polymerization reactions. For example, Boc-L-proline has been used to functionalize polylactide (PLA), creating stereocomplexed microspheres for controlled drug delivery. researchgate.net The pyridinyl group would add another layer of functionality, allowing the resulting polymer to respond to pH changes or coordinate with metal ions.

Supramolecular Assemblies : Proline derivatives can self-assemble into higher-order structures. Proline amphiphiles have been shown to form twisted ribbons and nanostructures in water, which can act as heterogenized catalysts. researchgate.net Short polyproline helices can be engineered to form porous supramolecular peptide frameworks. acs.orgresearchgate.netnih.gov The pyridinylmethyl group could direct the assembly process through specific hydrogen bonding or π-π stacking interactions, leading to the formation of novel chiral nanostructures with potential applications in sensing or separation. nih.gov

Functionalized Surfaces : The molecule can be attached to surfaces like carbon nanotubes or silica (B1680970) gel. Such functionalized materials can serve as chiral stationary phases for HPLC or as recyclable catalysts for reactions in aqueous media, combining the benefits of homogeneous catalysis (high activity) with heterogeneous catalysis (easy separation). researchgate.net

Compound Names Table

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | (S)-1-(tert-butoxycarbonyl)-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid |

| L-proline | (S)-Pyrrolidine-2-carboxylic acid |

| Boc-L-proline | (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid |

| BINOL | 1,1'-Bi-2-naphthol |

| PLA | Polylactide |

| MOF | Metal-Organic Framework |

| COF | Covalent Organic Framework |

Q & A

Q. What are the critical experimental parameters for synthesizing Boc-(S)-alpha-(2-pyridinylmethyl)-proline with high enantiomeric purity?

- Methodological Answer : Enantiomeric purity is achieved through careful selection of protecting groups (e.g., Boc for the amine), chiral auxiliaries, and reaction conditions. Key steps include:

- Stereochemical Control : Use of (S)-proline derivatives to preserve chirality during alkylation with 2-pyridinylmethyl groups .

- Purification : Chiral HPLC or capillary electrophoresis to isolate the desired enantiomer, validated via optical rotation and / NMR spectroscopy .

- Reaction Monitoring : TLC or LC-MS to track intermediates and minimize racemization.

Ensure reproducibility by documenting solvent polarity, temperature, and catalyst loading (e.g., Pd/C for hydrogenation steps) .

Q. Which analytical techniques are most reliable for characterizing this compound and its impurities?

- Methodological Answer :

- Primary Characterization :

- NMR : and NMR to confirm structural integrity and stereochemistry.

- HPLC-MS : Quantify purity and detect trace impurities (e.g., deprotected intermediates or pyridine byproducts) .

- Impurity Profiling :

- Reference Standards : Compare against certified impurities like [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid) (EP-grade) for cross-validation .

- Thermogravimetric Analysis (TGA) : Assess stability under thermal stress.

Q. How does this compound function as a building block in peptide synthesis?

- Methodological Answer : The Boc group protects the amine during solid-phase peptide synthesis (SPPS), while the pyridinylmethyl side chain enhances solubility and metal coordination. Key considerations:

- Deprotection : Use trifluoroacetic acid (TFA) to remove Boc without cleaving the pyridinylmethyl group.

- Coupling Efficiency : Optimize activation reagents (e.g., HBTU/DIPEA) to minimize steric hindrance from the bulky side chain .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Contradictions often arise from variability in experimental design. Address this by:

- Systematic Review : Apply PICO (Population: target enzyme; Intervention: compound concentration; Comparison: control analogs; Outcome: IC) to standardize data extraction .

- Control Experiments : Validate assay conditions (e.g., pH, ionic strength) and confirm compound stability under testing environments .

- Meta-Analysis : Use statistical tools to reconcile differences in potency measurements across studies, accounting for batch-to-batch variability in synthesis .

Q. What computational strategies are recommended for modeling the stereochemical interactions of this compound in enzyme binding studies?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding poses, focusing on the pyridinylmethyl group’s role in coordinating active-site metals (e.g., Zn in metalloproteases).

- MD Simulations : Simulate dynamic interactions over 100+ ns to assess conformational stability, using AMBER or CHARMM force fields.

- QM/MM Hybrid Models : Evaluate electronic effects of the Boc group on transition-state stabilization .

Q. What methodologies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies :

- Acidic/Base Conditions : Incubate at pH 2–12 (37°C, 24h) and monitor degradation via HPLC-UV.

- Oxidative Stress : Expose to HO (0.3% v/v) to identify oxidation-prone sites (e.g., pyridine ring).

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life from accelerated stability data .

Data Analysis & Reporting

Q. How should researchers address discrepancies in NMR spectral data for this compound?

- Methodological Answer :

- Signal Assignment : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks caused by the pyridinylmethyl group’s magnetic anisotropy.

- Solvent Effects : Re-run spectra in deuterated DMSO or CDCl to assess solvent-dependent shifts .

- Collaborative Validation : Cross-check data with independent labs using identical instrument parameters (e.g., 500 MHz, 298 K) .

Q. What statistical approaches are optimal for analyzing dose-response relationships in studies involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to a Hill equation model using tools like GraphPad Prism to calculate EC/IC.

- Error Analysis : Report confidence intervals and use ANOVA to compare replicates across batches .

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points arising from synthesis variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.